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Introduction: Expanding the Chemical Diversity of
Aptamers
Nucleic acid aptamers, often referred to as "chemical antibodies," are short, single-stranded

DNA or RNA oligonucleotides capable of binding to a vast array of targets with high affinity and

specificity.[1][2] Selected through an in vitro process called Systematic Evolution of Ligands by

Exponential Enrichment (SELEX), aptamers offer distinct advantages over traditional

antibodies, including superior thermal stability, lower production costs, and reduced

immunogenicity.[3][4] However, aptamers composed of natural nucleotides are susceptible to

degradation by nucleases in biological fluids, which can limit their therapeutic and diagnostic

applications.[1][5]

To overcome this limitation, chemical modifications are introduced into the aptamer structure.[3]

[6] Modifications at the 2'-position of the ribose sugar are particularly effective at enhancing

nuclease resistance without significantly disrupting the aptamer's three-dimensional structure,

which is crucial for target recognition.[3][7][8] Among the various 2'-modifications, the 2'-O-

propargyl group stands out as a uniquely versatile tool. Not only does it confer nuclease

resistance, but its terminal alkyne group also serves as a chemical handle for post-SELEX

modifications via highly efficient and specific "click chemistry" reactions.[9][10] This dual

functionality allows for the development of highly stable aptamers that can be readily
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conjugated with a wide range of moieties, such as fluorophores, quenching agents, biotin, or

therapeutic payloads, thereby expanding their utility in diagnostics, bio-imaging, and targeted

drug delivery.[11][12][13]

This guide provides a comprehensive overview and detailed protocols for the development of

aptamers incorporating 2'-O-propargyl modified nucleosides, from the preparation of modified

libraries to post-selection functionalization.

The Strategic Advantage of 2'-O-Propargyl
Modification
The choice to incorporate a 2'-O-propargyl group is driven by several key advantages that

address the inherent limitations of unmodified nucleic acids.

Enhanced Nuclease Resistance: The steric hindrance provided by the 2'-O-propargyl group

protects the phosphodiester backbone from cleavage by endo- and exonucleases,

significantly increasing the aptamer's half-life in serum and other biological matrices.[3][7][10]

Post-SELEX Functionalization via Click Chemistry: The terminal alkyne of the propargyl

group is a bioorthogonal functional group that can be specifically and efficiently conjugated to

azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition

(CuAAC) click reaction.[9][14][15] This allows for the late-stage introduction of functional

moieties without interfering with the initial aptamer selection process.

Maintained Structural Integrity: Compared to bulkier modifications, the 2'-O-propargyl group

generally has a minimal impact on the overall three-dimensional folding of the aptamer,

which is essential for maintaining high binding affinity to the target.[16]

The following diagram illustrates the overall workflow for developing functionalized aptamers

using 2'-O-propargyl modified nucleosides.
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Caption: Structure of 2'-O-propargyl adenosine triphosphate.

Protocol 1: Enzymatic Preparation of a 2'-O-
Propargyl Modified DNA Library
This protocol describes the generation of a single-stranded DNA (ssDNA) library where

thymidine is replaced by 2'-O-propargyl-deoxyuridine.

Materials:

ssDNA template library (e.g., N40 random region flanked by primer binding sites)

Forward and Reverse Primers

Therminator DNA Polymerase (or other suitable polymerase)

10x Thermopol Buffer

dNTP mix (dATP, dGTP, dCTP)

2'-O-propargyl-dUTP (pdUTP)

Nuclease-free water
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QIAquick PCR Purification Kit (or similar)

Lambda Exonuclease (for ssDNA generation)

Procedure:

Primer Extension Reaction Setup:

In a PCR tube, combine the following components:

Component Volume Final Concentration

10x Thermopol Buffer 10 µL 1x

ssDNA Template (10 µM) 1 µL 100 nM

Reverse Primer (10 µM) 1 µL 100 nM

dNTP mix (10 mM each) 1 µL 100 µM each

pdUTP (10 mM) 1 µL 100 µM

Therminator Polymerase 1 µL -

| Nuclease-free water | to 100 µL | - |

Thermocycling Program:

Initial Denaturation: 95°C for 2 minutes

25-30 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 1 minute

Final Extension: 72°C for 5 minutes
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Purification of dsDNA:

Purify the double-stranded DNA product using the QIAquick PCR Purification Kit according

to the manufacturer's instructions.

Generation of ssDNA (Optional, for SELEX):

If the forward primer was 5'-phosphorylated, treat the purified dsDNA with Lambda

Exonuclease to digest the phosphorylated strand, leaving the modified ssDNA. Follow the

manufacturer's protocol.

Alternatively, asymmetric PCR can be used to directly generate ssDNA. [17]

Part 2: The SELEX Process with Modified Libraries
The core of aptamer development is the SELEX process. [17][18]When using modified

libraries, the protocol may need adjustments to ensure the efficient partitioning of binding

sequences and their subsequent amplification. A variation known as "Click-SELEX" has been

developed specifically for libraries containing clickable modifications like the propargyl group.

[14][15]In this method, the modification can be added to an alkyne-modified library (e.g.,

containing 5-ethynyl-deoxyuridine) in each round. [14] Key Considerations for Modified SELEX:

Binding Conditions: The presence of the 2'-O-propargyl groups may influence the optimal

binding buffer conditions (e.g., salt concentration, pH). These should be optimized for the

specific target.

Amplification: The polymerase used for amplification between SELEX rounds must be able to

read through the modified nucleotides in the template strand.

Stringency: Increasing the stringency of the washing steps throughout the SELEX rounds is

crucial to isolate high-affinity binders.

Part 3: Post-SELEX Modification and
Characterization
A significant advantage of using 2'-O-propargyl modified aptamers is the ability to easily

conjugate them to other molecules after the selection process is complete. This is achieved
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through the CuAAC click reaction.

Click Chemistry Conjugation
The alkyne group on the aptamer reacts with an azide-functionalized molecule of interest in the

presence of a copper(I) catalyst to form a stable triazole linkage. [9][11]This reaction is highly

specific, efficient, and can be performed in aqueous conditions, making it ideal for

biomolecules.

The following diagram illustrates the CuAAC reaction for aptamer conjugation.

Aptamer—R—C≡CH

Aptamer—R—(Triazole Ring)—Molecule

N₃—Molecule Cu(I) catalyst

Click to download full resolution via product page

Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Protocol 2: Post-SELEX Click Chemistry
Conjugation of a 2'-O-Propargyl Aptamer
This protocol provides a general method for conjugating an azide-containing fluorescent dye to

a purified 2'-O-propargyl modified aptamer.

Materials:

Purified 2'-O-propargyl modified aptamer (100 µM in nuclease-free water)

Azide-functionalized fluorophore (e.g., Azide-Fluor 488, 10 mM in DMSO)

Copper(II) sulfate (CuSO₄, 50 mM in water)

Sodium ascorbate (100 mM in water, freshly prepared)
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Tris-HCl buffer (1 M, pH 7.5)

Nuclease-free water

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine the following in order:

Component Volume Final Concentration

Nuclease-free water to 200 µL -

Tris-HCl (1 M, pH 7.5) 20 µL 100 mM

2'-O-propargyl Aptamer (100

µM)
20 µL 10 µM

| Azide-Fluorophore (10 mM) | 10 µL | 500 µM |

Initiation of the Click Reaction:

Add 4 µL of the 50 mM CuSO₄ solution to the reaction mixture.

Immediately add 10 µL of the freshly prepared 100 mM sodium ascorbate solution. The

sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

Incubation:

Incubate the reaction at room temperature for 1-2 hours, protected from light.

Purification of the Conjugated Aptamer:

The fluorescently labeled aptamer can be purified from unreacted components using

methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Characterization:
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Confirm successful conjugation using techniques like denaturing polyacrylamide gel

electrophoresis (PAGE) by observing a mobility shift and fluorescence imaging of the gel.

Mass spectrometry can also be used for definitive characterization.

Applications and Future Perspectives
Aptamers developed with 2'-O-propargyl modified nucleosides are poised to make significant

impacts in various fields.

Diagnostics: The ease of conjugating reporter molecules (fluorophores, quenchers) makes

these aptamers ideal for developing biosensors and diagnostic assays with high sensitivity

and specificity. [11][12]* Therapeutics: The enhanced stability and the ability to attach

therapeutic agents (e.g., small molecule drugs, siRNAs) position these aptamers as

promising candidates for targeted drug delivery systems, reducing off-target effects and

improving therapeutic outcomes. [1][13]* Research Tools: Biotinylated aptamers can be used

for affinity purification of target proteins, while fluorescently labeled aptamers are valuable

tools for cellular imaging and flow cytometry.

The combination of enhanced stability and post-selection versatility afforded by the 2'-O-

propargyl modification provides a robust platform for the next generation of aptamer-based

technologies. As polymerases with even greater tolerance for modified nucleotides are

developed, the scope and efficiency of selecting these powerful molecules will continue to

expand. [19]

References
Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl

nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification

of DNA with Nile red as fluorescent probe. Bioconjugate chemistry, 24(3), 301–304. [Link]

Rohde, F., & Jarrousse, A. S. (2021). Chemical Modifications of Aptamers. Encyclopedia,

1(4), 1095-1114. [Link]

Zhu, H., et al. (2015). Synthesis and biological evaluation of novel photo-clickable adenosine

and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyl-cADPR and 2′-O-propargyl-cADPR.

Bioorganic & medicinal chemistry, 23(15), 4551–4561. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.researchgate.net/figure/Structures-of-the-cleaved-and-deprotected-2-O-propargyl-nucleosides-2a-d-and-the_fig1_40908795
https://smw.ch/index.php/smw/article/view/1808
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096388/
https://www.mdpi.com/1422-0067/25/12/6742
https://pubmed.ncbi.nlm.nih.gov/29568464/
https://doi.org/10.1021/bc300624m
https://www.mdpi.com/2673-8392/1/4/81
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515361/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kanwar, R. K., et al. (2017). In vitro evolution of chemically-modified nucleic acid aptamers:

Pros and cons, and comprehensive selection strategies. Biochimie, 145, 1-13. [Link]

Da Rocha Gomes, S., et al. (2011). Aptamers as imaging agents. Expert opinion on medical

diagnostics, 5(1), 35-46. [Link]

Reddy, M. V. R., et al. (1995). Synthesis of propargyl modified nucleosides and
phosphoramidites and their incorporation into defined sequence oligonucleotides.

Gopinath, S. C. B., et al. (2021). Aptamers Chemistry: Chemical Modifications and

Conjugation Strategies. Molecules, 26(23), 7343. [Link]

Reddy, M. V. R., et al. (1998). Propargyl modified nucleosides and nucleotides.

Kaur, H., et al. (2018). Aptamers in the Therapeutics and Diagnostics Pipelines. ACS

Combinatorial Science, 20(10), 577-587. [Link]

Zhang, K., et al. (2014). Post-SELEX optimization of aptamers. Analytical and bioanalytical

chemistry, 406(17), 4047–4055. [Link]

Hahn, U., & A. Rentmeister. (2014). Aptamer-modified nanoparticles and their use in cancer

diagnostics and treatment. Beilstein journal of nanotechnology, 5, 1-13. [Link]

Base Pair Biotechnologies. (2018). Enhancing Aptamer Stability. Base Pair Biotechnologies.

[Link]

Zhou, J., & Rossi, J. (2021). Recent Progress in Aptamer Discoveries and Modifications for

Therapeutic Applications. Molecules, 26(5), 1334. [Link]

Krider, E. S., Miller, J. E., & Meade, T. J. (2002). 2'-modified nucleosides for site-specific

labeling of oligonucleotides. Bioconjugate chemistry, 13(1), 155–162. [Link]

Moroz, E., et al. (2017). Multivalent Aptamers: Versatile Tools for Diagnostic and Therapeutic

Applications. Polymers, 9(12), 682. [Link]

Tolmachev, V., et al. (2021). Specific Aspects of SELEX Protocol: Different Approaches for

ssDNA Generation. International Journal of Molecular Sciences, 22(16), 8871. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555193/
https://www.researchgate.net/publication/47690623_Aptamers_as_imaging_agents
https://www.mdpi.com/1420-3049/26/23/7343
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6186001/
https://pubmed.ncbi.nlm.nih.gov/24756475/
https://www.beilstein-journals.org/bjnano/articles/5/1
https://www.basepairbio.com/enhancing-aptamer-stability/
https://scholars.hkbu.edu.hk/en/publications/recent-progress-in-aptamer-discoveries-and-modifications-for-th
https://ntrs.nasa.gov/citations/20040088522
https://www.mdpi.com/2073-4360/9/12/682
https://www.mdpi.com/1422-0067/22/16/8871
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gopinath, S. C. B., et al. (2021). Chemical structures of 2′-modified nucleotides used in

selection experiments to generate aptamers with enhanced pharmacokinetic properties.

ResearchGate. [Link]

Pang, Y., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic

Purposes. International journal of molecular sciences, 18(8), 1683. [Link]

Liu, Z., Chen, T., & Romesberg, F. E. (2017). Evolved polymerases facilitate selection of fully

2'-OMe-modified aptamers. Chemical science, 8(12), 8179–8182. [Link]

Wilson, C., & Szostak, J. W. (2015). Effect of Chemical Modifications on Aptamer Stability in

Serum. PloS one, 10(10), e0139903. [Link]

Li, N., et al. (2019). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer

Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA

Recovery. Nucleic acid therapeutics, 29(4), 213–222. [Link]

Jena Bioscience. (n.d.). 2'OMe-ATP, Nucleotides for SELEX/Aptamer Modification. Jena

Bioscience. [Link]

Dunn, M. R., et al. (2017). Therapeutic Applications of Aptamers. Pharmaceuticals, 10(1), 1.

[Link]

Hong, Y., et al. (2022). Target-switch SELEX: Screening with alternating targets to generate

aptamers to conserved terminal dipeptides. STAR protocols, 3(4), 101831. [Link]

Pfeiffer, F., et al. (2018). Identification and characterization of nucleobase-modified aptamers

by click-SELEX. Nature protocols, 13(5), 1153–1180. [Link]

Gwiazda, S., et al. (2023). Preparation of Chemically Modified DNA Library for SELEX via

Incorporation of CLB-dUTP in Primer Extension Reaction. Methods in molecular biology,

2570, 45–61. [Link]

Eyun, S. I., et al. (2020). Development of DNA aptamers specific for small therapeutic

peptides using a modified SELEX method. Journal of Peptide Science, 26(10), e3272. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/figure/Chemical-structures-of-2-modified-nucleotides-used-in-selection-experiments-to_fig3_356784012
https://www.mdpi.com/1422-0067/18/8/1683
https://pubmed.ncbi.nlm.nih.gov/29568464/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4605481/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6705307/
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides/modified-ntps/nu-1121
https://www.mdpi.com/1424-8247/10/1/1
https://www.researchgate.net/publication/366304620_Target-switch_SELEX_Screening_with_alternating_targets_to_generate_aptamers_to_conserved_terminal_dipeptides
https://www.nature.com/articles/nprot.2018.007
https://pubmed.ncbi.nlm.nih.gov/36166299/
https://eyunlab.com/publication/journal/2020_JPS_aptamer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pfeiffer, F., et al. (2019). Dependence of click-SELEX performance on the nature and

average number of modified nucleotides. Scientific reports, 9(1), 16422. [Link]

Lee, Y., et al. (2018). Aptamers: A Review of Their Chemical Properties and Modifications for

Therapeutic Application. Molecules, 23(11), 2989. [Link]

Jana, S. K., et al. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis,

properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids

with parallel and antiparallel strand orientation. Organic & biomolecular chemistry, 14(21),

4927–4942. [Link]

Pang, Y., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic

Purposes. International journal of molecular sciences, 18(8), 1683. [Link]

Pfeiffer, F., et al. (2018). Identification and characterization of nucleobase-modified aptamers

by click-SELEX. ResearchGate. [Link]

Shangguan, D., et al. (2012). In vitro RNA SELEX for the generation of chemically-optimized

therapeutic RNA drugs. Methods in molecular biology, 855, 127–141. [Link]

Komarova, N., & A. V. Kuznetsov. (2019). SELEX: Critical factors and optimization strategies

for successful aptamer selection. Analytical and bioanalytical chemistry, 411(16), 3439–3455.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

3. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6848149/
https://www.mdpi.com/1420-3049/23/11/2989
https://pubmed.ncbi.nlm.nih.gov/27221215/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5578051/
https://www.researchgate.net/publication/323869273_Identification_and_characterization_of_nucleobase-modified_aptamers_by_click-SELEX
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3988631/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6538740/
https://www.benchchem.com/product/b12401234?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096388/
https://scholars.hkbu.edu.hk/ws/files/55625784/RO_hkbu_staff_publication-7092_JA030595.pdf
https://encyclopedia.pub/entry/16686
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Multivalent Aptamers: Versatile Tools for Diagnostic and Therapeutic Applications
[mdpi.com]

5. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and
comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Enhancing Aptamer Performance: Common Chemical Modification Strategies - Alpha
Lifetech [alpha-lifetech.com]

8. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes [mdpi.com]

9. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide
preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. pdf.benchchem.com [pdf.benchchem.com]

11. researchgate.net [researchgate.net]

12. Aptamer-modified nanoparticles and their use in cancer diagnostics and treatment |
Swiss Medical Weekly [smw.ch]

13. mdpi.com [mdpi.com]

14. Identification and characterization of nucleobase-modified aptamers by click-SELEX -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. Dependence of click-SELEX performance on the nature and average number of modified
nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

16. ntrs.nasa.gov [ntrs.nasa.gov]

17. mdpi.com [mdpi.com]

18. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs -
PMC [pmc.ncbi.nlm.nih.gov]

19. Evolved polymerases facilitate selection of fully 2'-OMe-modified aptamers - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols for Aptamer Development
with 2'-O-Propargyl Modified Nucleosides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401234#aptamer-development-with-2-o-propargyl-
modified-nucleosides]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/1420-3049/21/12/1613
https://www.mdpi.com/1420-3049/21/12/1613
https://pmc.ncbi.nlm.nih.gov/articles/PMC5207382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5207382/
https://www.mdpi.com/1420-3049/25/1/3
https://www.alpha-lifetech.com/news/blog-enhancing-aptamer-performance-common-chemical-modification-strategies/
https://www.alpha-lifetech.com/news/blog-enhancing-aptamer-performance-common-chemical-modification-strategies/
https://www.mdpi.com/1422-0067/18/8/1683
https://pubmed.ncbi.nlm.nih.gov/23425139/
https://pubmed.ncbi.nlm.nih.gov/23425139/
https://pubmed.ncbi.nlm.nih.gov/23425139/
https://pdf.benchchem.com/12287/A_Comparative_Guide_to_2_O_Alkyne_Modified_Oligonucleotides_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.researchgate.net/figure/Structures-of-the-cleaved-and-deprotected-2-O-propargyl-nucleosides-2a-d-and-the_fig1_40908795
https://smw.ch/index.php/smw/article/view/1808
https://smw.ch/index.php/smw/article/view/1808
https://www.mdpi.com/1422-0067/25/12/6742
https://pubmed.ncbi.nlm.nih.gov/29700486/
https://pubmed.ncbi.nlm.nih.gov/29700486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905535/
https://ntrs.nasa.gov/citations/20040088522
https://www.mdpi.com/2409-9279/8/2/36
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921298/
https://pubmed.ncbi.nlm.nih.gov/29568464/
https://pubmed.ncbi.nlm.nih.gov/29568464/
https://www.benchchem.com/product/b12401234#aptamer-development-with-2-o-propargyl-modified-nucleosides
https://www.benchchem.com/product/b12401234#aptamer-development-with-2-o-propargyl-modified-nucleosides
https://www.benchchem.com/product/b12401234#aptamer-development-with-2-o-propargyl-modified-nucleosides
https://www.benchchem.com/product/b12401234#aptamer-development-with-2-o-propargyl-modified-nucleosides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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